Spectroscopic Profile of (2S)-2-(Methoxymethyl)azetidine: A Technical Guide
Spectroscopic Profile of (2S)-2-(Methoxymethyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(2S)-2-(Methoxymethyl)azetidine is a saturated four-membered nitrogen heterocycle, a class of compounds increasingly recognized for their utility in medicinal chemistry. The strained azetidine ring can impart favorable physicochemical properties, such as improved metabolic stability and conformational rigidity, making it a valuable scaffold in drug design. A thorough understanding of the spectroscopic characteristics of this building block is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (2S)-2-(Methoxymethyl)azetidine, both ¹H and ¹³C NMR will provide a detailed picture of its molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of (2S)-2-(Methoxymethyl)azetidine is expected to show distinct signals for the protons on the azetidine ring and the methoxymethyl substituent. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the ring strain.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (2S)-2-(Methoxymethyl)azetidine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | 3.5 - 3.8 | m | - |
| H3 (axial) | 1.8 - 2.0 | m | - |
| H3 (equatorial) | 2.1 - 2.3 | m | - |
| H4 (axial) | 3.2 - 3.4 | m | - |
| H4 (equatorial) | 3.5 - 3.7 | m | - |
| CH₂-O | 3.4 - 3.6 | d | ~5 |
| O-CH₃ | 3.3 - 3.4 | s | - |
| N-H | 1.5 - 2.5 | br s | - |
Causality of Predicted Shifts:
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H2 (methine proton): This proton is adjacent to both the nitrogen atom and the methoxymethyl group, leading to a downfield shift into the 3.5 - 3.8 ppm range.
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H3 Protons (methylene): These protons on the C3 carbon of the azetidine ring are expected to be diastereotopic and will appear as complex multiplets. The geminal and vicinal couplings within the strained four-membered ring contribute to this complexity.
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H4 Protons (methylene): These protons are adjacent to the nitrogen atom and are therefore deshielded, appearing in the 3.2 - 3.7 ppm region.
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CH₂-O Protons (methylene): These protons are deshielded by the adjacent oxygen atom and are expected to appear as a doublet due to coupling with the H2 proton.
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O-CH₃ Protons (methyl): This will be a sharp singlet in the typical region for methyl ethers.
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N-H Proton: The proton on the nitrogen will likely be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (2S)-2-(Methoxymethyl)azetidine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 65 - 70 |
| C3 | 20 - 25 |
| C4 | 45 - 50 |
| CH₂-O | 75 - 80 |
| O-CH₃ | 58 - 60 |
Causality of Predicted Shifts:
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C2: This carbon is bonded to the nitrogen and the methoxymethyl group, resulting in a significant downfield shift.
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C3: This is a standard aliphatic methylene carbon within the ring.
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C4: This carbon is adjacent to the nitrogen atom, causing a downfield shift compared to a simple alkane.
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CH₂-O: The carbon of the methylene group attached to the oxygen is highly deshielded.
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O-CH₃: The methyl carbon of the ether group appears in its characteristic region.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.
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Sample Preparation:
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Dissolve 5-10 mg of (2S)-2-(Methoxymethyl)azetidine in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
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¹H NMR Acquisition:
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Use a 400 MHz or higher field NMR spectrometer.
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Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
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A larger number of scans will be required due to the lower natural abundance of ¹³C.
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-
2D NMR Experiments (for validation):
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COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations, confirming the connectivity of the protons in the azetidine ring.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming the assignments in both spectra.
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HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons over two to three bonds, which is invaluable for confirming the overall structure.
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Caption: Workflow for NMR-based structural elucidation.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For (2S)-2-(Methoxymethyl)azetidine, the key features will be the N-H and C-O stretches.
Table 3: Predicted IR Absorption Bands for (2S)-2-(Methoxymethyl)azetidine
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |
| N-H | 3300 - 3500 | Medium, sharp | Stretch |
| C-H (sp³) | 2850 - 3000 | Medium to Strong | Stretch |
| C-N | 1020 - 1250 | Medium | Stretch |
| C-O-C | 1070 - 1150 | Strong | Asymmetric Stretch |
| N-H | 1590 - 1650 | Medium | Bend |
Causality of Predicted Absorptions:
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N-H Stretch: As a secondary amine, a single, relatively sharp absorption band is expected in this region.[1][2] Its position can be influenced by hydrogen bonding.
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C-H Stretch: The absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³ hybridized carbons.
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C-N Stretch: The stretching vibration of the carbon-nitrogen single bond in the aliphatic amine will appear in the fingerprint region.[1]
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C-O-C Asymmetric Stretch: This is a characteristic and typically strong absorption for ethers.
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N-H Bend: A bending vibration for the N-H bond may be observed in this region.
Experimental Protocol for IR Data Acquisition
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Sample Preparation:
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For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
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Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum acquired in a solution cell.
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Data Acquisition:
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Use a Fourier Transform Infrared (FTIR) spectrometer.
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Record the spectrum over the range of 4000 to 400 cm⁻¹.
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Acquire a background spectrum of the salt plates or solvent for subtraction from the sample spectrum.
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Data Analysis:
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Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
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III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
The molecular ion peak (M⁺) for (2S)-2-(Methoxymethyl)azetidine would be at m/z = 101.15. The fragmentation is expected to be dominated by pathways that lead to stable carbocations.
Table 4: Predicted Key Fragments in the Mass Spectrum of (2S)-2-(Methoxymethyl)azetidine
| m/z | Proposed Fragment | Fragmentation Pathway |
| 101 | [C₅H₁₁NO]⁺ | Molecular Ion |
| 70 | [C₄H₈N]⁺ | α-cleavage, loss of CH₂OCH₃ radical |
| 56 | [C₃H₆N]⁺ | Ring opening and subsequent fragmentation |
| 45 | [CH₂OCH₃]⁺ | Cleavage of the C2-CH₂ bond |
| 44 | [C₂H₄N]⁺ | α-cleavage, loss of the C₃H₇O radical |
Causality of Predicted Fragmentation:
The primary fragmentation pathway for cyclic amines is often α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. This leads to the formation of a resonance-stabilized iminium ion.
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Loss of the methoxymethyl group (m/z 70): Cleavage of the bond between C2 and the methoxymethyl side chain is a highly probable fragmentation pathway, leading to a stable azetidinyl cation.
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Formation of the methoxymethyl cation (m/z 45): This fragment can also be formed, although the formation of the cyclic iminium ion is generally more favorable.
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Ring fragmentation (m/z 56 and 44): The strained four-membered ring can undergo various ring-opening and subsequent fragmentation pathways.
Caption: Predicted major fragmentation pathways for (2S)-2-(Methoxymethyl)azetidine.
Experimental Protocol for Mass Spectrometry Data Acquisition
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Sample Introduction:
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Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Ionization:
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Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
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Mass Analysis:
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Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
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Data Analysis:
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Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments.
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Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for (2S)-2-(Methoxymethyl)azetidine. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can confidently identify this important building block and its derivatives. The provided protocols offer a framework for obtaining high-quality, reproducible data. While this guide is based on well-established spectroscopic principles, experimental verification remains the gold standard for structural confirmation.
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